Methyl 2-(4-bromo-1H-indol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-bromo-1H-indol-3-yl)acetate is a chemical compound that belongs to the indole family. . The compound features a bromine atom at the 4-position of the indole ring and a methyl ester group at the 2-position of the acetic acid side chain.
Mechanism of Action
Target of Action
Methyl 4-bromoindole-3-acetate, also known as Methyl (4-bromo-1H-indol-3-yl)acetate, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , and they have been found in many important synthetic drug molecules . .
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives are known to affect several mechanisms, including arresting cell cycle, regulating aromatase inhibitor oestrogen receptor, inhibiting tubulin, inhibiting tyrosine kinase, inhibiting topoisomerase, and inhibiting the adaptive immune pathway nfkb/pi3/akt/mtor .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities
Action Environment
It is known that the gut microbiota is involved in the bioconversion of indoles from tryptophan . This suggests that the gut microbiota and diet could potentially influence the action of Methyl 4-bromoindole-3-acetate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-1H-indol-3-yl)acetate typically involves the bromination of indole derivatives followed by esterification. One common method starts with the bromination of 1H-indole-3-acetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The resulting 4-bromo-1H-indole-3-acetic acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water or alcohol.
Major Products Formed
Substitution Products: Various substituted indole derivatives depending on the nucleophile used.
Oxidation Products: Oxidized indole derivatives such as indole-2,3-dione.
Reduction Products: Reduced indole derivatives such as indoline.
Hydrolysis Products: 4-bromo-1H-indole-3-acetic acid.
Scientific Research Applications
Methyl 2-(4-bromo-1H-indol-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1H-indol-3-yl)acetate: Lacks the bromine atom at the 4-position.
Methyl 6-bromoindole-3-acetate: Bromine atom at the 6-position instead of the 4-position.
Indole-3-acetic acid: Lacks the methyl ester group.
Uniqueness
Methyl 2-(4-bromo-1H-indol-3-yl)acetate is unique due to the presence of the bromine atom at the 4-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and can lead to unique applications and properties .
Properties
IUPAC Name |
methyl 2-(4-bromo-1H-indol-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-15-10(14)5-7-6-13-9-4-2-3-8(12)11(7)9/h2-4,6,13H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLDTMGLWGZIHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646839 |
Source
|
Record name | Methyl (4-bromo-1H-indol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89245-37-4 |
Source
|
Record name | Methyl (4-bromo-1H-indol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.